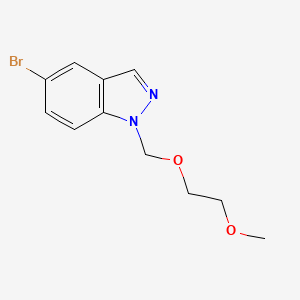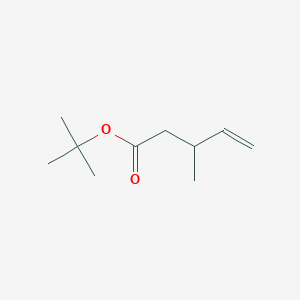![molecular formula C11H14Cl2N2O2S B13885376 [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is an organic compound characterized by the presence of a pyrrolidine ring attached to a methanamine group, with a sulfonyl group and two chlorine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imines, nitriles.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The chlorine atoms on the phenyl ring may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Sulfur Compounds: Compounds containing sulfur that exhibit similar reactivity patterns.
1-(4-Fluorophenyl)piperazine: A compound with structural similarities and applications in pharmaceutical research.
Uniqueness
[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine is unique due to the combination of its sulfonyl group and pyrrolidine ring, which confer specific reactivity and binding properties
Propriétés
Formule moléculaire |
C11H14Cl2N2O2S |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
[1-(3,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C11H14Cl2N2O2S/c12-10-4-3-9(6-11(10)13)18(16,17)15-5-1-2-8(15)7-14/h3-4,6,8H,1-2,5,7,14H2 |
Clé InChI |
NNCIALYXSHNHSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


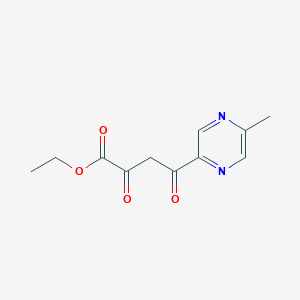
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)

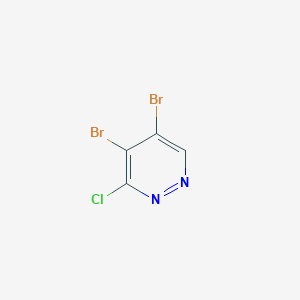
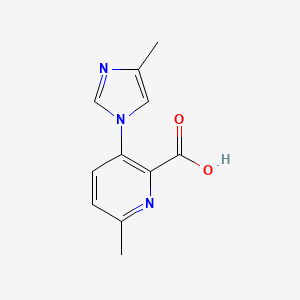
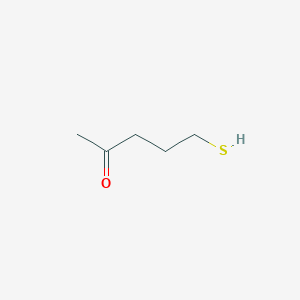

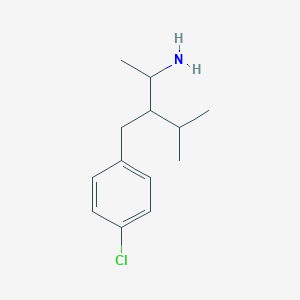
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
